Product packaging for Barium cobalt fluoride(Cat. No.:CAS No. 20704-31-8)

Barium cobalt fluoride

Cat. No.: B12057241
CAS No.: 20704-31-8
M. Wt: 272.25 g/mol
InChI Key: HSUXUTLCZMELFQ-UHFFFAOYSA-J
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Description

Barium cobalt fluoride refers to a advanced nanogranular material system composed of cobalt (Co) metallic nanoparticles dispersed within a barium fluoride (BaF 2 ) dielectric matrix. This compound is engineered for specialized research applications, particularly in the fields of spintronics and advanced sensor technology. Its primary research value lies in its exhibiting a Tunneling Magnetodielectric (TMD) effect , a property where an applied magnetic field can modulate the material's dielectric constant. This effect is driven by spin-dependent electron tunneling between the oblate-shaped cobalt nanogranules through the insulating BaF 2 barrier. The frequency at which this maximum effect occurs can be controlled by modulating the out-of-plane electrical resistivity of the film, which is directly influenced by the thickness of the BaF 2 insulating layer. Researchers utilize this material to develop next-generation devices, including high-frequency filters, magnetic field sensors, and frequency-selective switches. The BaF 2 matrix, which can be crystallized via sputtering, acts as an excellent potential energy barrier for the ferromagnetic Co particles, making this system ideal for studying the hybridization of direct and alternating tunneling currents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaCoF4 B12057241 Barium cobalt fluoride CAS No. 20704-31-8

Properties

CAS No.

20704-31-8

Molecular Formula

BaCoF4

Molecular Weight

272.25 g/mol

IUPAC Name

barium(2+);tetrafluorocobalt(2-)

InChI

InChI=1S/Ba.Co.4FH/h;;4*1H/q2*+2;;;;/p-4

InChI Key

HSUXUTLCZMELFQ-UHFFFAOYSA-J

Canonical SMILES

F[Co-2](F)(F)F.[Ba+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Barium Cobalt Fluoride

Hydrothermal Synthesis Techniques for Bulk Crystalline Barium Cobalt Fluoride (B91410)

Hydrothermal synthesis is a prominent method for producing crystalline BaCoF₄. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel known as an autoclave.

For the synthesis of BaCoF₄ powder, a stoichiometric ratio of barium fluoride (BaF₂) and cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O) are dissolved in a trifluoroacetic acid solution, which consists of trifluoroacetic acid (CF₃COOH) and distilled water. aip.org The resulting solution is stirred to ensure homogeneity before being placed into an autoclave. The vessel is then heated to approximately 220°C and maintained at this temperature for about 20 hours. aip.org Following the reaction period, it is allowed to cool slowly to room temperature. The final product, in the form of precipitates, is separated from the remaining liquid and washed with ethanol (B145695) multiple times to remove any unreacted precursors or byproducts. aip.org X-ray diffraction (XRD) analysis of the powder produced by this method confirms an orthorhombic crystal structure, consistent with the standard for BaCoF₄. aip.org Scanning electron microscopy (SEM) reveals that the synthesized powder consists of large, well-formed particles with sizes around 10 micrometers, indicating good crystallinity. aip.org

ParameterValue
Precursors Barium fluoride (BaF₂), Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)
Solvent Trifluoroacetic acid solution (CF₃COOH + H₂O)
Reaction Vessel Autoclave
Temperature 220°C
Time 20 hours
Product Form Crystalline powder
Particle Size ~10 µm

Solid-State Reaction Approaches for Barium Cobalt Fluoride Systems

Solid-state reaction is a conventional and widely used method for synthesizing polycrystalline materials like this compound. This approach involves the direct reaction of solid precursors at high temperatures.

In a typical procedure, precursor powders of barium fluoride (BaF₂) and cobalt(II) fluoride (CoF₂) are mixed in a stoichiometric ratio. aip.orgnju.edu.cn The mixture is thoroughly ground to ensure intimate contact between the reactant particles. The homogenized powder is then pressed into pellets or laminates and sealed in a copper tube, often under an inert argon atmosphere, to prevent oxidation during heating. aip.orgnju.edu.cn The sealed tube is placed in a furnace and heated to temperatures ranging from 650°C to 923 K (650°C) for an extended period, typically 24 hours. aip.orgnju.edu.cn This high-temperature treatment facilitates the diffusion of ions between the solid particles, leading to the formation of the desired BaCoF₄ compound. The resulting bulk material is suitable for various physical property measurements. aip.org This same solid-state method is also employed to prepare the target material used in pulsed laser deposition for thin film fabrication. nju.edu.cnaip.org

ParameterValue
Precursors Barium fluoride (BaF₂), Cobalt(II) fluoride (CoF₂)
Atmosphere Inert (e.g., Argon)
Reaction Vessel Sealed copper tube
Sintering Temperature 650°C - 923 K
Time 24 hours
Product Form Bulk polycrystalline material

Solution-Based Precipitation Methods for this compound Precursors

Solution-based methods offer an alternative to high-temperature solid-state reactions, often yielding nanocrystalline materials under milder conditions. One such technique is the reflux method, which has been successfully used to synthesize BaCoF₄ nanoparticles. scientific.netresearchgate.net

In this process, ethylene (B1197577) glycol serves as the reaction solvent. scientific.netresearchgate.net The synthesis is carried out at the boiling point of ethylene glycol. This method allows for the production of complex fluorides like BaCoF₄ and can be adapted to incorporate dopants, such as Ce³⁺, by adding appropriate precursors to the solution. scientific.net The resulting product consists of nanocrystalline BaCoF₄ with a mean particle diameter reported to be around 54.6 nm. scientific.netresearchgate.net While the reflux method is distinct from simple precipitation, it represents a solution-based route where the product is formed within a liquid medium and subsequently recovered. For related transition metal fluorides, precipitation from methanolic solutions is also a known synthetic approach. aip.org

ParameterValue
Method Reflux
Solvent Ethylene glycol
Product Nanocrystalline BaCoF₄
Mean Particle Diameter 54.6 nm scientific.netresearchgate.net

Advanced Synthesis of Thin Films and Nanostructured this compound Materials

The fabrication of BaCoF₄ in the form of thin films and nanostructures is crucial for its integration into electronic and spintronic devices. Advanced deposition techniques enable precise control over film thickness, orientation, and morphology.

Pulsed Laser Deposition for this compound Thin Film Fabrication

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to grow high-quality thin films. americanelements.comchinesechemsoc.org For BaCoF₄, films have been deposited on (0001) aluminum oxide (Al₂O₃) substrates. aip.orgaip.org The process begins with the preparation of a BaCoF₄ target, typically synthesized via a solid-state reaction. nju.edu.cnaip.org

The PLD process is conducted in a high-vacuum chamber. A KrF excimer laser is used to ablate the BaCoF₄ target. aip.orgaip.org The substrate is heated to a specific temperature, such as 773 K, to promote crystalline growth. aip.orgaip.org During deposition, key parameters are carefully controlled: the base pressure is maintained at a low level (e.g., 8 × 10⁻⁴ Pa), the laser energy is set (e.g., 35 mJ on the target surface), and the laser repetition rate is fixed (e.g., 5 Hz). aip.orgaip.org The film thickness can be controlled by the number of laser pulses. aip.org This technique has been shown to produce (010) oriented BaCoF₄ films with a granular structure and a grain size of approximately 18 nm. aip.orgaip.org

ParameterValue
Technique Pulsed Laser Deposition (PLD)
Substrate (0001) Al₂O₃ aip.orgaip.org
Target Solid-state reacted BaCoF₄ nju.edu.cnaip.org
Laser KrF Excimer aip.orgaip.org
Substrate Temperature 773 K aip.orgaip.org
Base Pressure 8 × 10⁻⁴ Pa aip.orgaip.org
Film Orientation (010) aip.orgaip.org
Grain Size ~18 nm aip.orgaip.org

Sputtering Methods for Nanogranular Film Architectures of Cobalt and Barium Fluoride

Sputtering is another key technique for fabricating nanostructured films. Specifically, programmable tandem sputtering has been used to create cobalt-barium fluoride (Co-BaF₂) lateral nanogranular films. researchgate.netresearcher.liferesearchgate.net This method allows for a unique film architecture where flat-shaped magnetic Co nanogranules are periodically embedded within a dielectric BaF₂ matrix. researchgate.netresearchgate.net

This advanced sputtering technique enables independent control over the in-plane and out-of-plane tunneling effects. researchgate.netresearcher.life The structure of the film can be optimized by adjusting parameters such as the substrate rotation speed and the sputtering power applied to the BaF₂ target. jst.go.jp For instance, changing the power for the BaF₂ target from 100 to 150 W allows for the control of the vertical gap between the cobalt nanogranules. jst.go.jp These films exhibit high electrical resistivity, even with a cobalt content as high as 30 at. %. researchgate.netresearchgate.net

Ionothermal Synthesis Approaches for Related Transition Metal Fluorides

Ionothermal synthesis is a soft-chemistry approach that utilizes ionic liquids (ILs) as solvents and, in some cases, as reactants or structure-directing agents. diva-portal.orgiucr.org This method operates under milder conditions than traditional solid-state reactions and has been employed to create highly crystalline transition metal fluorides and related compounds. aip.orgdiva-portal.org

For example, highly crystalline ammonium (B1175870) cobalt trifluoride ((NH₄)CoF₃) has been prepared using 1-alkyl-pyridinium hexafluorophosphates as the IL. aip.org In such syntheses, the IL can serve multiple roles: as the solvent, a mineralizer, and a fluoride source through the decomposition of anions like [PF₆]⁻ or [BF₄]⁻. diva-portal.orgbeilstein-journals.org This technique has been extended to the synthesis of various open-framework transition metal fluorophosphates and metal fluoride nanoparticles. beilstein-journals.orgnih.gov The use of ILs facilitates the formation of a wide range of crystal structure topologies, from layered motifs to complex open frameworks, by influencing the reaction kinetics. diva-portal.org

Influence of Synthesis Parameters, Atmosphere, and Temperature on Crystalline Phase Development

The development of a specific crystalline phase in this compound is a nuanced process, heavily reliant on the precise control of synthesis conditions. Key parameters that exert a significant influence include the synthesis method (e.g., solid-state reaction, hydrothermal, reflux), reaction temperature, duration, pH of the precursor solution in wet chemical routes, and the composition of the gaseous atmosphere during synthesis and annealing. researchgate.neticm.edu.pl The interplay of these factors determines the phase purity, crystallite size, and structural integrity of the final BaCoF₄ product.

Influence of Atmosphere:

The reaction atmosphere is a particularly critical parameter in the synthesis of cobalt-containing fluorides. The oxidation state of cobalt is susceptible to change, and an oxidizing atmosphere, such as air, can lead to the formation of undesirable cobalt oxide phases (e.g., Co₃O₄) instead of the target BaCoF₄. Research on related binary fluorides, such as MgₓCo₁₋ₓF₂, has demonstrated that thermal treatment in oxidizing conditions results in the oxidation of CoF₂ to Co₃O₄, even at temperatures as low as 300°C. icm.edu.pl To obtain the pure fluoride phase, a reducing or inert atmosphere is often necessary. icm.edu.pl For instance, the synthesis of similar fluoride compounds like BaMgF₄ and BaZnF₄ is successfully carried out in an inert argon (Ar) atmosphere to prevent oxide impurity formation.

Influence of Temperature:

Temperature plays a multifaceted role in the formation of BaCoF₄. In solid-state reactions, a specific temperature range is required to overcome the activation energy for the reaction between the solid precursors (e.g., BaF₂ and CoF₂) and to promote the diffusion of ions to form the new crystal lattice. The annealing temperature and duration directly impact the crystallinity and grain size of the resulting material. d-nb.info Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition or the formation of alternative, temperature-dependent phases. For example, in the solid-state synthesis of related BaFeF₄, careful adjustment of the annealing temperature is crucial for obtaining a pure phase. arxiv.org

In solution-based methods like hydrothermal synthesis, the temperature influences both the dissolution of precursors and the kinetics of crystal nucleation and growth. Studies on the hydrothermal synthesis of BaMF₄ (where M can be Co, Ni, Zn) have shown that temperature is a key factor in controlling the formation of the desired orthorhombic single phase. researchgate.net Similarly, in the synthesis of other fluoride nanoparticles, the reaction temperature has been shown to be crucial for the formation of the desired crystalline phase. researchgate.net

The following table summarizes the expected influence of key synthesis parameters on the crystalline phase development of this compound, based on findings for BaCoF₄ and closely related fluoride materials.

Synthesis ParameterCondition/ValueExpected Outcome on Crystalline PhaseReference
Atmosphere Oxidizing (e.g., Air)Formation of Barium Cobalt Oxide or mixed oxide-fluoride phases (e.g., BaCoₓOᵧFz). High risk of Co₃O₄ impurity. icm.edu.pl
Inert (e.g., Argon, Nitrogen)Promotes the formation of the pure BaCoF₄ phase by preventing oxidation of Co²⁺.
Reducing (e.g., Hydrogen)Can ensure the formation of pure fluoride at lower temperatures, but risks over-reduction to metallic cobalt at higher temperatures. icm.edu.pl
Annealing Temperature (Solid-State) Low (< 500°C)Incomplete reaction, resulting in a mixture of precursor phases (e.g., BaF₂, CoF₂) and the target BaCoF₄. Poor crystallinity. d-nb.info
Optimal Range (e.g., 600-800°C)Formation of phase-pure, crystalline orthorhombic BaCoF₄. The exact optimal range depends on reaction time and precursors. arxiv.org
High (> 900°C)Potential decomposition of the product or formation of other high-temperature phases. Increased grain growth.
Hydrothermal Temperature Low (< 150°C)Formation of amorphous or poorly crystalline product. May result in intermediate phases. icm.edu.pl
Moderate (180-220°C)Formation of crystalline BaCoF₄. Particle size and morphology are dependent on temperature and time. researchgate.net
High (> 220°C)Increased crystallinity and particle size. Potential for phase transformation or formation of secondary phases depending on pressure and precursor concentration. icm.edu.pl
Precursor Molar Ratio (Ba:Co) Non-stoichiometricFormation of secondary phases such as BaF₂ or CoF₂ alongside the main BaCoF₄ phase. arxiv.org
Stoichiometric (1:1)Favors the formation of phase-pure BaCoF₄. arxiv.org

This table is illustrative and based on established principles for the synthesis of complex fluorides. Optimal conditions for BaCoF₄ may vary based on the specific precursors and equipment used.

Crystallographic and Structural Characterization of Barium Cobalt Fluoride

Determination of Crystal Structures and Space Group Symmetries

The fundamental crystal structure of barium cobalt fluoride (B91410) has been primarily determined through single-crystal X-ray diffraction techniques. These studies have provided a comprehensive understanding of the atomic arrangement and symmetry within the compound.

Orthorhombic Phases and Distorted Octahedral Coordination Environments

At room temperature (298 K), barium cobalt fluoride crystallizes in the orthorhombic crystal system. aip.org Initial studies identified the space group as A2₁am, while later machine-generated crystallographic information suggests the space group Cmc2₁. aip.orgmaterialsproject.org The lattice constants have been reported as a = 5.8519 Å, b = 14.628 Å, and c = 4.2102 Å. aip.org Another study reports slightly different values of a = 5.82 Å, b = 14.67 Å, and c = 4.18 Å. vulcanchem.com

A key feature of the BaCoF₄ structure is the coordination environment of the cobalt (Co²⁺) ions. Each Co²⁺ ion is bonded to six fluoride (F¹⁻) ions, forming CoF₆ octahedra. materialsproject.org These octahedra are not perfectly regular but are distorted, with Co-F bond distances varying significantly, ranging from 1.972 Å to 2.109 Å, with an average distance of 2.040 Å. aip.orgvulcanchem.com The corner-sharing octahedral tilt angles are reported to be between 12° and 21°. materialsproject.org This distortion within the CoF₆ octahedra is a crucial factor contributing to the ferroelectric properties of the material. vulcanchem.com The barium (Ba²⁺) ion is in an 11-coordinate geometry, bonded to eleven F¹⁻ ions with Ba-F bond distances ranging from 2.67 Å to 3.03 Å. materialsproject.org

Crystallographic Data for this compound at Room Temperature
ParameterValueReference
Crystal SystemOrthorhombic aip.org
Space GroupA2₁am aip.org
Cmc2₁ materialsproject.org
Lattice Constants (Å)a = 5.8519, b = 14.628, c = 4.2102 aip.org
a = 5.82, b = 14.67, c = 4.18 vulcanchem.com
Co-F Bond Lengths (Å)1.972–2.109 aip.orgvulcanchem.com
Average Co-F Bond Length (Å)2.040 aip.orgvulcanchem.com
Ba-F Bond Lengths (Å)2.67–3.03 materialsproject.org

Layered Structural Architectures and Interlayer Linkages

The crystal structure of BaCoF₄ is characterized by a distinct layered architecture. The CoF₆ octahedra share corners to form puckered sheets that are parallel to the (010) crystallographic plane. aip.org These sheets are the primary structural motif within the compound.

The linkage between these layers is facilitated by the barium ions. aip.org The Ba²⁺ ions are located between the puckered sheets of CoF₆ octahedra, providing the necessary ionic bonding to hold the structure together. vulcanchem.com This arrangement results in a structure that is isomorphous with other compounds in the BaMF₄ family, such as BaMnF₄. aip.org The layered nature of the structure, with strong intra-layer covalent bonding and weaker inter-layer ionic bonding, can influence the physical properties of the material, including its cleavage and anisotropic behavior.

Polymorphism and Structural Phase Transitions in this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study for BaCoF₄. These different crystalline forms can exhibit distinct physical properties.

Temperature-Dependent Structural Transformations

This compound is known to undergo structural phase transitions as a function of temperature. While the ferroelectric transition temperature has not been definitively determined, it is postulated to be above 400 K, based on comparisons with the analogous compound BaMnF₄. vulcanchem.com The study of such temperature-dependent transformations is crucial for understanding the full range of properties that BaCoF₄ can exhibit. Research on other fluoride compounds, such as M²⁺AlF₅(H₂O)₇ (where M²⁺ = Fe²⁺, Co²⁺, or Ni²⁺), has demonstrated the existence of temperature-dependent polymorphism, with different space groups being stable at room temperature versus low temperatures (around 100 K). mdpi.com

Analysis of Unit Cell Expansion and Emergence of Additional Phonon Modes

Advanced Structural Elucidation Techniques for this compound

A variety of advanced techniques are employed to fully characterize the complex structure of this compound and related materials. Single-crystal and powder X-ray diffraction (XRD) are fundamental tools for determining the crystal system, space group, and lattice parameters. vulcanchem.comresearchgate.net

For more detailed structural information, techniques such as transmission electron microscopy (TEM) can provide direct visualization of the crystal lattice and nanostructures. jst.go.jp Spectroscopic methods also play a vital role. Fourier-transform infrared (FTIR) spectroscopy can be used to identify the vibrational modes of the chemical bonds within the structure, such as the Co-F bonds in the octahedra. mdpi.com

In the broader context of fluoride materials, other advanced techniques include small-angle X-ray scattering (SAXS) for analyzing nanogranular structures and various surface-sensitive methods for studying thin films. jst.go.jp The combination of these diverse analytical techniques provides a comprehensive understanding of the crystallographic and structural properties of this compound, from the atomic scale to the macroscopic level.

Single-Crystal X-ray Diffraction (SXRD) Analysis for Atomic Positions and Bonding

Single-crystal X-ray diffraction (SC-XRD) is a premier technique for determining the three-dimensional structure of crystalline materials at an atomic level. nih.govuhu-ciqso.esfzu.cz By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, precise information about unit cell dimensions, atomic coordinates, and the geometry of chemical bonds can be obtained. nih.govfzu.cz

For this compound (BaCoF₄), single-crystal X-ray diffraction studies have revealed that it crystallizes in the orthorhombic system. aip.org It belongs to the isostructural family of BaMF₄ compounds (where M = Mn, Fe, Co, Ni, Zn, Mg) and is non-centrosymmetric. arxiv.orgrsc.org The structure was solved and refined using the least-squares method, yielding a final agreement factor (R-factor) of 0.0679 with anisotropic thermal coefficients for all atoms. aip.org

The crystal structure consists of distorted CoF₆ octahedra that share corners, forming puckered sheets that are parallel to the (010) crystallographic plane. aip.org These sheets of cobalt fluoride octahedra are interconnected by barium (Ba²⁺) ions. aip.org This layered structure is a key characteristic of the BaMF₄ family. arxiv.org The distortion of the CoF₆ octahedra is evident from the variation in cobalt-fluorine bond lengths. aip.org

Detailed crystallographic data for BaCoF₄ derived from SXRD analysis at 298 K are summarized in the table below. aip.org

Interactive Table 1: Crystallographic Data for BaCoF₄

Parameter Value Reference
Crystal System Orthorhombic aip.org
Space Group A2₁am (No. 36) aip.org
Lattice Constant (a) 5.8519 ± 0.0003 Å aip.org
Lattice Constant (b) 14.628 ± 0.002 Å aip.org
Lattice Constant (c) 4.2102 ± 0.0003 Å aip.org

The analysis also provides precise interatomic distances, which are critical for understanding the nature of the chemical bonding within the compound. The Co-F bond lengths within the distorted octahedra are not uniform. aip.org

Interactive Table 2: Selected Interatomic Bond Distances for BaCoF₄

Bond Distance (Å)
Co-F (minimum) 1.972
Co-F (maximum) 2.109
Co-F (average) 2.040

Data sourced from Keve, E.T.; Abrahams, S.C.; Bernstein, J.L. (1970). aip.org

Selected Area Electron Diffraction (SAED) for Crystalline Structure

Selected Area Electron Diffraction (SAED) is a technique used in a Transmission Electron Microscope (TEM) that provides crystallographic information from micrometer- or nanometer-sized regions of a sample. nih.govaps.org An electron beam is directed onto a small, selected area of the thin specimen, and the resulting diffraction pattern is observed on a screen or recorded by a camera. researchgate.net

For a crystalline material like BaCoF₄, an SAED pattern consists of a regular array of sharp spots. aip.org This pattern is effectively a projection of the material's reciprocal lattice. The arrangement and spacing of these spots can be indexed to determine the crystal structure, lattice parameters, and orientation of the crystallite being examined. researchgate.net

In the characterization of BaCoF₄ powders, SAED has been used to provide further evidence of the material's high quality and crystallinity. aip.org The observation of a clear, well-defined spot pattern in the SAED analysis confirms the single-crystal nature of the individual particles under examination. aip.org This is distinct from the pattern of concentric rings that would be produced by a polycrystalline sample or the diffuse scattering from an amorphous material. researchgate.net The technique is particularly valuable for confirming that the crystalline structure is consistent down to the nanoscale.

Electronic Structure Investigations of Barium Cobalt Fluoride

Theoretical Frameworks for Electronic Structure Analysis

Theoretical calculations provide a powerful lens through which the complex electronic interactions within BaCoF₄ can be examined. These computational methods allow for the prediction and interpretation of the material's electronic band structure, density of states, and other fundamental electronic properties.

Density Functional Theory (DFT) Calculations for Band Structure and Density of States

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. osti.gov For BaCoF₄, DFT calculations are instrumental in determining its band structure and density of states (DOS). materialsproject.orgresearchgate.net The band structure illustrates the relationship between the energy and momentum of electrons within the crystal, revealing whether the material is a conductor, semiconductor, or insulator. The density of states, on the other hand, quantifies the number of available electronic states at each energy level. fsu.edu

Calculations for BaCoF₄ reveal that it is a semiconductor. materialsproject.org The electronic properties are significantly influenced by the strong electronegativity of the fluorine atoms, which leads to a predominantly ionic bond interaction within the BaCoF₄ system. researchgate.net The valence band is primarily composed of F 2p orbitals, while the conduction band is dominated by the Co 3d orbitals. researchgate.net It is important to note that standard DFT approximations, like the generalized gradient approximation (GGA), can sometimes underestimate the bandgap of materials. materialsproject.org

Influence of Chemical Composition and Doping on Electronic Structure

The electronic structure of BaCoF₄ is not static; it can be intentionally modified by altering its chemical composition through processes like anionic substitution and doping. These modifications can tune the material's electronic and magnetic properties for specific applications.

Anionic Substitution Effects (e.g., Fluoride (B91410) for Hydroxide (B78521), Nitrogen Doping) on Electronic Configuration

Substituting one anion for another can significantly impact the electronic configuration of the host material. For instance, replacing fluoride (F⁻) with hydroxide (OH⁻) or introducing nitrogen (N³⁻) can alter the local chemical environment and, consequently, the electronic states.

In related cobalt-containing apatite systems, the partial substitution of fluoride for hydroxide has been shown to influence the magnetic behavior, though the high-energy barrier for magnetization reversal can be retained. researchgate.net However, a high degree of substitution can lead to the disappearance of certain magnetic centers and suggest changes in the oxidation state of cobalt. researchgate.net The difference in electronegativity and charge between fluoride and other anions like oxygen can lead to changes in the valence state of the transition metal to maintain charge neutrality. aip.org

Nitrogen doping in cobalt-fluoride-oxide nanosheets has been demonstrated to enhance electrocatalytic activity by creating defects and additional catalytic sites. uea.ac.uk While not directly on BaCoF₄, this research highlights the potential of nitrogen doping to modify the electronic structure and improve performance in energy-related applications. uea.ac.uk The introduction of nitrogen can lead to a doping mechanism rather than the formation of a composite material. uea.ac.uk

Valence State Analysis and Electron Distribution within the Crystal Lattice

The arrangement and oxidation states of ions within the BaCoF₄ crystal lattice are fundamental to its electronic structure. Barium typically exists in a +2 oxidation state. wikipedia.org In cobalt difluoride (CoF₂), the oxidation number of cobalt is +2. shef.ac.uk Bond Valence Sum (BVS) analysis, a method based on crystallographic data, can be used to estimate the oxidation states of metal ions in coordination compounds. govst.edu

Spectroscopic Probes of Electronic States

Spectroscopic techniques are powerful experimental tools for directly probing the electronic states of materials. By analyzing the interaction of light or electrons with the material, these methods provide detailed information about the electronic structure.

While specific spectroscopic data for BaCoF₄ is limited in the provided search results, studies on related barium fluoride (BaF₂) and other complex oxides offer insights into the applicable techniques. X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are particularly valuable for investigating the electronic structure of barium compounds. iaea.org For instance, XPS can confirm the valence states of the constituent elements. aip.org

Optical spectroscopy, including absorption and luminescence measurements, can reveal information about the band gap and the presence of defect states. researchgate.netdtic.mil In BaF₂, for example, optical absorption spectra show characteristic bands related to the electronic transitions of dopant ions. dtic.mil Time-resolved spectroscopies can further probe the dynamics of excited electronic states, providing a more complete picture of the material's electronic behavior. emory.edu

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for understanding the electronic and magnetic properties of materials from first principles. For complex systems like BaCoF₄, DFT calculations can predict the crystal structure, electronic band structure, and density of states, providing a theoretical framework to interpret experimental results. These calculations are also used to investigate the effects of doping and defects on the material's properties.

Role of Dzyaloshinskii-Moriya Interaction

Modeling of Electronic and Magnetic Structure

Computational modeling plays a crucial role in elucidating the intricate interplay between the electronic and magnetic structures of multiferroic materials. For BaCoF₄, theoretical models, such as the point-charge model, have been successfully used to calculate the spontaneous electric polarization, showing good agreement with experimental values. aip.org More advanced modeling can be used to simulate magnetic exchange interactions and predict the magnetic ground state, guiding the experimental search for new functional materials.

Advanced Characterization Techniques and Methodological Advancements for Barium Cobalt Fluoride

Vibrational and Thermal Spectroscopy

Vibrational and thermal spectroscopy techniques are instrumental in probing the atomic-level vibrations and thermal stability of barium cobalt fluoride (B91410).

Raman Spectroscopy for Phonon Mode Analysis and Phase Transition Detection

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes (phonons) in a material. In BaCoF4, Raman scattering has been employed to investigate its crystal structure and phase transitions. At room temperature, BaCoF4 possesses an orthorhombic crystal structure belonging to the C2v space group, which allows for 33 optical vibration modes. aip.org

Studies have shown that the Raman spectrum of BaCoF4 exhibits distinct anomalies associated with magnetic ordering. aip.org A notable observation is the sharp change in the frequency and half-width of a specific spectral line (at 331 cm⁻¹ at 4.2 K) at the antiferromagnetic ordering temperature (T_N = 69.6 K). aip.org This behavior is attributed to exciton (B1674681) scattering of light, which arises from the transition of Co²⁺ ions to their first excited state. aip.org Unlike some related fluoride compounds, no structural phase transitions are observed in BaCoF4 crystals down to the temperature of antiferromagnetic ordering. aip.org The majority of the phonon lines in the spectrum remain unchanged across a wide temperature range, from liquid-helium to room temperature. aip.org

Table 1: Raman Spectroscopy Data for BaCoF4

CharacteristicObservationSignificance
Antiferromagnetic Ordering Temperature (T_N)69.6 KTemperature at which a magnetic phase transition occurs. aip.org
Anomalous Raman Line331 cm⁻¹ (at 4.2 K)Frequency and half-width change sharply at T_N, indicating exciton scattering. aip.org
Other Phonon LinesLargely temperature-independentSuggests no major structural phase transitions above T_N. aip.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The term Fourier-transform infrared spectroscopy originates from the fact that a Fourier transform (a mathematical process) is required to convert the raw data into the actual spectrum.

In the context of barium cobalt fluoride, FTIR spectroscopy is crucial for identifying the characteristic vibrational modes of the chemical bonds present in the compound. bellevuecollege.edunih.gov The analysis of the FTIR spectrum can confirm the presence of specific functional groups and provide insights into the material's structure. libretexts.orglibretexts.org For instance, the metal-oxygen bonds in related perovskite oxides exhibit characteristic bands below 1500 cm⁻¹. researchgate.net While specific FTIR data for pure BaCoF4 is not extensively detailed in the provided results, the technique is fundamental for confirming the formation of the desired compound and assessing its purity by detecting the absence of unwanted functional groups, such as those from residual precursors or impurities. eag.com The presence of broad peaks can indicate absorbed water, while sharp, strong peaks can be characteristic of specific bond vibrations within the crystal lattice. nih.govsavemyexams.com

Thermogravimetric Analysis (TGA/TG-MS) and Differential Thermal Analysis (DTA) for Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the thermal stability and phase changes of materials. TGA measures the change in mass of a sample as a function of temperature or time, while DTA measures the temperature difference between a sample and an inert reference as they are heated or cooled. tuwien.ac.atcsjmu.ac.infilab.frinfinitiaresearch.comhitachi-hightech.com

For fluoride-containing materials, TGA can reveal the temperatures at which decomposition or reactions involving fluorine occur. researchgate.net When coupled with Mass Spectrometry (TGA-MS), the evolved gases during thermal decomposition can be identified, providing a detailed understanding of the decomposition pathways. eag.com

DTA is particularly useful for detecting phase transitions, such as melting, crystallization, and structural changes, which are accompanied by endothermic or exothermic events. tuwien.ac.atcsjmu.ac.infilab.frhitachi-hightech.com In the study of complex fluoride systems, DTA can help to construct phase diagrams and determine optimal conditions for crystal growth. tuwien.ac.at While specific TGA/DTA curves for BaCoF4 were not found in the search results, these techniques are essential for characterizing its thermal behavior, including its melting point and decomposition temperature, which are critical parameters for its synthesis and application. For example, in related barium-containing compounds, TGA has been used to study the decomposition of hydrated oxalates and carbonates. core.ac.uk

Microscopy for Morphological and Elemental Analysis

Microscopy techniques are vital for visualizing the surface features and determining the elemental composition of this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Characterization

SEM is also instrumental in determining the particle size distribution, which is a critical parameter for many applications. measurlabs.com By analyzing SEM images, researchers can measure the dimensions of individual particles and assess the homogeneity of the sample. delongamerica.com For instance, SEM analysis has been used to characterize the size and dispersion of barium ferrite (B1171679) fibers in a polymer matrix. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition and Distribution Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nanoscience.comgatan.comlibretexts.orgthermofisher.comvaccoat.comtaylorandfrancis.com It is often integrated with SEM to provide qualitative and quantitative information about the elemental composition of the material being imaged. nanoscience.com EDS analysis of BaCoF4 would confirm the presence of barium, cobalt, and fluorine in the desired stoichiometric ratios. jcsp.org.pk

Furthermore, EDS can be used to create elemental maps, which visualize the distribution of different elements across the sample's surface. jeol.commyscope.training This is particularly useful for identifying impurities or confirming the homogeneous distribution of the constituent elements. nanoscience.commyscope.training In studies of related materials, EDS has been used to confirm the presence and distribution of elements like barium, cobalt, and fluorine in various complex structures. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Research on cobalt-(barium fluoride) nanogranular films utilizes TEM to unravel complex structural arrangements that dictate the material's magnetic and dielectric properties. researchgate.netresearchgate.netjst.go.jp Cross-sectional TEM imaging has been instrumental in visualizing the evolution of film structures under different fabrication conditions, such as varying substrate rotation speeds during sputtering. researchgate.netjst.go.jp For instance, at low rotation speeds, a multilayered structure is observed, which transforms into a laterally ordered granular structure as the speed increases. researchgate.net

High-resolution TEM analysis allows for the direct measurement of key structural parameters. In Co-BaF₂ lateral nanogranular films, TEM images have revealed flat-shaped cobalt nanogranules periodically embedded within a dielectric barium fluoride matrix. researchgate.netresearchgate.net These observations are crucial for understanding electron tunneling effects, as the size, shape, and spacing of the nanogranules directly influence the material's electrical resistivity. researchgate.net Plan-view TEM images complement the cross-sectional data by showing the in-plane shape and distribution of the nanoparticles, confirming, for example, a spherical projection of cobalt particles approximately 5 nm in diameter. researchgate.net Furthermore, selected area electron diffraction (SAED) patterns, obtained within the TEM, provide information on the crystallinity of the films. mdpi.com

The data derived from TEM is often correlated with other analytical techniques, such as small-angle X-ray scattering (SAXS), to build a comprehensive model of the nanostructure. jst.go.jp This combined approach provides statistical structural information that underpins the macroscopic magnetoelectric properties observed in the material. researchgate.net

Table 1: TEM Findings on Cobalt-Barium Fluoride Nanostructures

Fabrication ParameterObserved NanostructureKey Findings from TEMSource(s)
Substrate Rotation Speed (2.5 rpm)Multilayer FilmFormation of continuous layers of Co and BaF₂. researchgate.net, jst.go.jp
Substrate Rotation Speed (4 rpm)Discontinuous Lateral Nanogranular StructureLaterally ordered oblate cobalt nanogranules emerge, leading to a significant increase in electrical resistivity. researchgate.net, jst.go.jp
BaF₂ Input Power (100-150 W)Lateral Nanogranular Structure with varying BaF₂ thicknessThe vertical thickness of the insulating BaF₂ layer between Co nanogranules can be precisely controlled from 0.4 to 2.1 nm. The projected shape of Co particles is spherical with a diameter of ~5 nm. researchgate.net, jst.go.jp
General SynthesisBaCoF₄ Thin FilmTEM imaging confirms the structure of the as-fabricated BaCoF₄ film. amazonaws.com

Surface and Interface Research Methodologies

Ion Beam Milling Techniques for Controlled Surface Modification

Ion Beam Milling (IBM), also known as Ion Beam Etching (IBE), is a precision surface processing technique used for the controlled modification of materials like this compound. scia-systems.com The method involves directing a broad, collimated beam of energetic ions, typically from an inert gas like argon, onto the material's surface in a vacuum environment. scia-systems.comhitachi-hightech.com The kinetic energy transferred from the ions to the surface atoms causes them to be ejected via a process called sputtering, resulting in the removal of material on an atom-by-atom basis. scia-systems.comhitachi-hightech.com This allows for highly precise control over surface topography, cleaning, and the creation of specific structures.

While specific research on BaCoF₄ is limited, extensive studies on the closely related material barium fluoride (BaF₂) provide significant insights into the effects of ion beam milling on fluoride crystals. fnal.gov One of the primary applications is in surface preparation to achieve a high-quality finish and optimal crystallinity, which is critical for optical and electronic applications. Techniques such as diamond turning may produce a smooth finish but can leave the surface in an amorphous state. In contrast, ion beam milling has been shown to produce the best crystalline surfaces on BaF₂. fnal.gov However, the uniformity and finish of the milled surface can be variable and depend heavily on the initial state of the surface. fnal.gov

The parameters of the ion beam, such as ion energy, ion species, and angle of incidence, are critical variables that determine the outcome of the milling process. hitachi-hightech.comspiedigitallibrary.org Studies on other fluoride crystals like calcium fluoride (CaF₂) show that low ion energies and heavy sputter gases (e.g., argon) tend to produce smoother surfaces, whereas high ion energies and lighter gases can increase roughness. spiedigitallibrary.org Under specific conditions, ion beam sputtering can induce the self-organization of nanoscale structures, such as ripples and dots, on the crystal surface. spiedigitallibrary.orgaip.org The process can also alter the surface chemistry. For instance, ion sputtering can cause a decomposition of the fluoride crystal on the surface and in the near-surface layer, though this effect is less pronounced compared to electron irradiation. spiedigitallibrary.org To achieve a precise removal depth, a mask made of a material with a low sputtering yield, such as carbon, can be used. fnal.gov

Table 2: Parameters and Effects of Ion Beam Milling on Fluoride Crystal Surfaces

ParameterEffect on SurfaceResearch FindingsSource(s)
Technique Surface CrystallinityIon beam milling provides the best crystalline surface for BaF₂ compared to other polishing techniques like diamond turning. , fnal.gov
Ion Energy Surface RoughnessFor CaF₂, high ion energies generally produce rougher surfaces, while low energies result in smoother surfaces. spiedigitallibrary.org
Ion Species Surface RoughnessFor CaF₂, gases with high atomic mass (e.g., Argon) lead to smoother surfaces compared to those with low atomic mass. spiedigitallibrary.org
Process Control Material RemovalUsing a carbon mask allows for controlled milling of BaF₂ at a rate of approximately 0.5 microns per half hour. fnal.gov
Surface Outcome Nanostructure FormationUnder certain conditions, ion beam milling can create self-organized nanoscale patterns (ripples, dots) on CaF₂ surfaces. spiedigitallibrary.org
Surface Integrity Chemical DecompositionIon beam sputtering can cause some decomposition of the CaF₂ surface layer, though less than electron irradiation. spiedigitallibrary.org

Advanced Material Concepts and Research Applications of Barium Cobalt Fluoride

Barium Cobalt Fluoride (B91410) in Thin Film Research and Development

The synthesis of barium cobalt fluoride in thin film form has enabled researchers to investigate and manipulate its properties in ways not possible with bulk crystals. Techniques such as molecular beam epitaxy have been successfully used to grow multiferroic orthorhombic BaCoF₄ films. researchgate.net

Epitaxial strain, induced by the lattice mismatch between the thin film and the substrate, is a powerful tool for modifying the functional properties of BaCoF₄. researchgate.net Research has shown that anisotropic epitaxial strain is responsible for creating an unusual magnetic ground state in BaCoF₄ thin films. researchgate.net While bulk BaCoF₄ is an antiferromagnet, films grown under strain exhibit a modified magnetic structure that combines the bulk's collinear antiferromagnetism with two additional canted spin orders. researchgate.net This strain-induced modification can lead to weak room temperature ferromagnetism, a property not observed in the bulk material. researchgate.net

The choice of substrate material is critical in determining the nature and magnitude of the strain. For instance, a compressible substrate like Al₂O₃ can increase the magnetization and magnetic phase transition temperature, whereas a tensile substrate like MgO may cause them to decrease. researchgate.net These findings highlight how substrate-induced strain provides an effective method for engineering the magnetic and electronic characteristics of BaCoF₄ thin films. researchgate.net

The thickness of a BaCoF₄ film is another critical parameter that significantly influences its functional properties. researchgate.net Studies on BaCoF₄ films have revealed a competition between surface effects and substrate-induced effects, with the film's thickness playing a mediating role in this interplay. researchgate.net For example, magnetic hysteresis loops, indicative of weak ferromagnetism, are observed in BaCoF₄ films, with a saturated ferromagnetic magnetization of approximately 30 emu/cm³ at temperatures from 5 K to 300 K. researchgate.net This suggests a Curie temperature much higher than room temperature, a feature influenced by the film's dimensions. researchgate.net

In related component materials, such as thin films of barium fluoride (BaF₂), thickness is also a determining factor for electronic properties. Research on BaF₂ films has shown that the work function can be minimized at a specific thickness, with the lowest value of 2.1 eV achieved for a film approximately 2 nm thick. researchgate.net This demonstrates that dimensional control at the nanometer scale is crucial for tuning the material's electronic behavior.

Strain Effects on Magnetic and Electronic Phenomena in Thin Films

Nanostructured this compound Systems

Beyond single-phase thin films, nanostructured systems composed of cobalt (Co) and barium fluoride (BaF₂) have garnered substantial interest. These nanocomposites, where ferromagnetic Co nanogranules are dispersed within a BaF₂ dielectric matrix, exhibit unique functionalities based on quantum-mechanical tunneling. jst.go.jpresearchgate.net

A key development in this area is the fabrication of lateral nanogranular films, where flat-shaped magnetic Co nanogranules are periodically arranged between dielectric BaF₂ layers. jst.go.jpresearchgate.net These structures are typically produced using a programmable tandem sputtering method, where Co and BaF₂ targets are alternately sputtered onto a rotating substrate. jst.go.jp The morphology of the resulting nanostructure can be precisely controlled by adjusting fabrication parameters. jst.go.jpresearchgate.net

For example, varying the substrate rotation speed can change the shape of the cobalt nanoparticles from spherical to oblate (flattened). jst.go.jp Meanwhile, adjusting the input power to the BaF₂ target controls the thickness of the insulating BaF₂ layers, thereby tuning the vertical intergranular gap between the cobalt nanoparticles. jst.go.jp Characterization using techniques like transmission electron microscopy (TEM) confirms the formation of these ordered lateral nanostructures. researchgate.net

Table 1: Effect of Fabrication Parameters on Co-BaF₂ Lateral Nanogranular Film Structure
ParameterAdjustmentEffect on NanostructureReference
Substrate Rotation SpeedVaried from 1 to 5.5 rpmControls the shape of Co nanogranules (e.g., formation of oblate particles) jst.go.jp
BaF₂ Target Input PowerVaried from 100 to 200 WControls the thickness of the BaF₂ insulating layer (tBaF2), thus adjusting the vertical intergranular gap jst.go.jp
Co Layer ThicknessControlled from 0.3 to 6.3 nmAffects resistivity and magnetization; superparamagnetic properties observed at 2.5 nm researchgate.net

The unique properties of Co-BaF₂ nanostructures are governed by spin-dependent electron tunneling between the metallic Co granules through the insulating BaF₂ barrier. researchgate.netjst.go.jp By precisely controlling the nanostructure, particularly the thickness of the BaF₂ insulating layers, the electrical resistivity can be dramatically modulated. jst.go.jp

Research has demonstrated that increasing the BaF₂ insulating layer thickness from 0.4 to 2.1 nm can cause a 10,000-fold increase in both in-plane and out-of-plane electrical resistivities. jst.go.jpresearchgate.net This control over resistivity allows for the tuning of associated functional properties, such as the tunneling magnetodielectric (TMD) effect, which is an enhancement of permittivity in a magnetic field. jst.go.jpjst.go.jp A TMD effect of up to 4% has been observed under an in-plane magnetic field. jst.go.jp Furthermore, the frequency at which this maximum TMD effect occurs can be shifted from 15 kHz to 880 kHz by changing the out-of-plane resistivity, demonstrating frequency control through structural modulation. jst.go.jpresearchgate.net This tunability is essential for applications in high-frequency filters and magnetic field sensors. jst.go.jp

Table 2: Influence of BaF₂ Insulating Layer Thickness on Co-BaF₂ Nanostructure Properties
BaF₂ Layer Thickness (tBaF2)Effect on Electrical Resistivity (ρ)Effect on Max. TMD Effect Frequency (fTMD)Reference
0.4 nmLower resistivityShifted to higher frequency (435 kHz) jst.go.jp
1.5 nmHigher resistivityShifted to lower frequency (15 kHz) jst.go.jp
Increase from 0.4 to 2.1 nm10,000-fold increase in in-plane and out-of-plane ρFrequency shifts from 880 kHz down to 15 kHz jst.go.jpresearchgate.net

Fabrication and Characterization of Lateral Nanogranular Films

Doping and Alloying Strategies for Property Modulation in this compound

Doping with other elements is a well-established strategy for modifying the properties of materials. In the context of this compound, doping has been shown to be an effective route to induce novel magnetic behavior. researchgate.net

Research into bulk BaCoF₄ has demonstrated that doping with aluminum (Al) ions can lead to the emergence of weak room temperature ferromagnetism. researchgate.net This is a significant finding, as it transforms the intrinsic antiferromagnetic nature of the material, opening up possibilities for new applications. This effect is attributed to the changes in the local crystal structure and electronic interactions caused by the substitution of Co²⁺ or other ions with Al³⁺. This strategy of ionic substitution provides a pathway to tune the magnetic properties of the fluoride material. While extensive research into various dopants for BaCoF₄ is still developing, the success with aluminum doping confirms the potential of this approach for tailoring the functional properties of this compound systems. researchgate.net

Investigations of Mixed-Metal Fluoride Systems

A notable example is the synthesis of BaCo₀.₅Ni₀.₅F₄, a solid solution of this compound and barium nickel fluoride. mdpi.com This mixed-metal fluoride was successfully prepared using a solid-state reaction method. mdpi.com Structural analysis confirmed the formation of a pure phase solid solution. mdpi.com Magnetic characterization of BaCo₀.₅Ni₀.₅F₄ revealed that the material maintains an antiferromagnetic nature, similar to its parent compounds, with field-dependent magnetization measurements showing a linear curve down to 5 K. mdpi.com The absence of significantly enhanced magnetization indicated a random distribution of Co²⁺ and Ni²⁺ ions within the crystal lattice, rather than the formation of a ferrimagnetic structure. mdpi.com

The synthesis of such mixed-metal fluoride systems can be challenging. Traditional solid-state reactions often require hazardous fluorinating agents like HF or F₂ gas to prevent the formation of oxide impurities. researchgate.net Alternative hydrothermal methods have been developed using trifluoroacetic acid (CF₃COOH) as a safer fluorine source, enabling the synthesis of various BaMF₄ compounds, including BaCoF₄. researchgate.netnih.gov These methods open pathways for creating a wider variety of new mixed-metal fluoride materials. researchgate.net The study of these systems, including related compounds like BaFeF₄ and BaNiF₄, is crucial for understanding magnetoelectric coupling and developing new functional materials. researchgate.net

Properties of BaCoF₄ and Related Mixed-Metal Fluorides

CompoundSynthesis MethodCrystal SystemKey Finding/PropertyReference
BaCoF₄Hydrothermal, Solid-State ReactionOrthorhombicMultiferroic; Antiferromagnetic at low temperatures. nih.gov
BaNiF₄Solid-State ReactionOrthorhombicStudied in conjunction with BaCoF₄; also exhibits antiferromagnetism. mdpi.com
BaCo₀.₅Ni₀.₅F₄Solid-State ReactionOrthorhombicPure phase solid solution with random distribution of Co/Ni ions; remains antiferromagnetic. mdpi.com
BaFeF₄Solid-State ReactionOrthorhombicWeak ferromagnetism observed above room temperature due to mixed valence states of iron. mdpi.com

Role of Impurities and Dopants on Structural and Functional Behavior (e.g., Al doping)

The introduction of impurities or intentional dopants into the BaCoF₄ crystal lattice is a key strategy for modifying its physical properties. Doping can alter the structural parameters, such as unit cell volume, and have a profound impact on the material's magnetic and electronic behavior.

One of the significant findings in this area is the effect of aluminum (Al³⁺) doping on BaCoF₄. Theoretical studies using a microscopic model and Green's function techniques have shown that doping bulk BaCoF₄ with aluminum ions can induce weak ferromagnetism at room temperature. mdpi.com This is a notable alteration, as pure BaCoF₄ is antiferromagnetic. nih.gov The introduction of Al³⁺ ions disrupts the delicate balance of the magnetic exchange interactions within the Co²⁺ sublattice, leading to a net magnetic moment.

Furthermore, these studies indicate that due to the inherent magnetoelectric coupling in BaCoF₄, the induced ferromagnetism is accompanied by changes in its ferroelectric properties. mdpi.com Specifically, the electric polarization is predicted to increase with the application of an external magnetic field in Al-doped samples. mdpi.com The influence of dopants is also linked to substrate effects when BaCoF₄ is synthesized as a thin film. For instance, the magnetic properties of BaCoF₄ thin films are affected by the type of substrate used, such as Al₂O₃, which can induce compressive strain. mdpi.com The interplay between intentional doping (like with Al) and strain engineering offers a pathway to tailor the functional characteristics of this compound for specific applications.

Catalytic Science Applications Involving Barium and Cobalt Fluoride Components

While "this compound" as a singular, pre-synthesized compound is not commonly cited as a catalyst, the individual components—barium and cobalt, often in fluoride or oxide forms—play significant roles in heterogeneous catalysis. Research in this field typically involves cobalt as the primary active metal, with barium compounds added as crucial promoters to enhance catalytic activity, stability, and selectivity for important industrial reactions.

Barium fluoride (BaF₂) itself has been investigated as a catalyst, particularly for fluorination reactions. Studies have shown that BaF₂ prepared with a high specific surface area is one of the most active catalysts for the fluorination of 2-chloropyridine (B119429) to 2-fluoropyridine (B1216828) via a Cl/F exchange with hydrogen fluoride (HF). researchgate.net Its catalytic performance in this context is linked to the weak to moderate strength of the Lewis acid sites on its surface. researchgate.net

More commonly, barium is used to promote cobalt-based catalysts. For example, cobalt catalysts supported on various materials and promoted with barium have been extensively studied for ammonia (B1221849) synthesis. researchgate.netnih.gov The addition of barium to cobalt catalysts can inhibit the undesirable methanation of carbon supports and reduce the sintering of the active cobalt phase, thereby improving catalyst stability. researchgate.net Similarly, in Fischer-Tropsch synthesis, small amounts of barium oxide (BaO) added to a Co/γ-Al₂O₃ catalyst were found to improve cobalt reducibility, leading to more active sites and higher selectivity towards C₅+ hydrocarbons. researchgate.net

Promotion Effects in Heterogeneous Catalysis Mechanistic Studies

The role of barium as a promoter in cobalt catalysis is multifaceted, involving both structural and electronic effects that have been elucidated through detailed mechanistic studies.

Electronic Promotion: A primary function of barium is to act as an electronic promoter. mdpi.com In ammonia synthesis, barium is believed to donate electrons to the cobalt surface. mdpi.com This enrichment of electron density on the cobalt active sites facilitates the crucial, rate-limiting step of the reaction: the cleavage of the strong triple bond in dinitrogen (N₂). mdpi.com This electronic modification enhances the intrinsic activity (turnover frequency) of the cobalt sites. mdpi.com Computational screenings have identified barium as a particularly promising and stable promoter for cobalt catalysts used in ammonia decomposition, a finding validated by experimental results showing performance comparable to state-of-the-art ruthenium catalysts. rsc.org

Summary of Promotion Effects of Barium on Cobalt-Based Catalysts

Catalytic SystemRole of Barium PromoterObserved EffectReference
Co/Carbon (Ammonia Synthesis)Electronic and StructuralInhibits support methanation, reduces Co sintering, increases surface activity. researchgate.net
Co/Mg-La Oxide (Ammonia Synthesis)Electronic and StructuralIncreases surface basicity, modifies H₂/NH₃ adsorption, stabilizes Co nanoparticles. nih.gov
Co/CeO₂ (Ammonia Synthesis)Electronic and StructuralDonates electrons to Co, facilitates N₂ cleavage, modifies active site distribution. mdpi.com
Co/γ-Al₂O₃ (Fischer-Tropsch)StructuralImproves cobalt reducibility, increases number of active sites. researchgate.net
Co-promoted MnOₓ (Soot Oxidation)Synergistic with CoEnhances NOx storage and release, contributing to improved catalytic activity. acs.org

Q & A

Q. What are the established methods for synthesizing barium cobalt fluoride in laboratory settings?

this compound (BaCoFₓ) synthesis typically involves solid-state or hydrothermal methods. For solid-state reactions, stoichiometric mixtures of BaF₂ and CoF₃ are heated at 400–600°C under inert gas to prevent oxidation. Hydrothermal synthesis uses aqueous solutions of Ba²⁺ and Co²⁺ salts with fluoride sources (e.g., NH₄F) at 150–200°C for 24–72 hours. Phase purity is confirmed via X-ray diffraction (XRD), while morphology is analyzed using scanning electron microscopy (SEM) .

Q. What spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies fluoride lattice vibrations (400–600 cm⁻¹ range).
  • Raman Spectroscopy : Probes Co-F bonding modes and crystal symmetry.
  • X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states of Co (e.g., Co²⁺ vs. Co³⁺).
  • UV-Vis-NIR Spectroscopy : Analyzes optical bandgaps and electronic transitions. Cross-referencing with XRD ensures structural consistency .

Q. What are the key challenges in obtaining accurate fluoride ion content in this compound, and how can these be mitigated?

Fluoride quantification faces issues like incomplete release from the sample matrix. Solutions include:

  • Ion-Selective Electrodes (ISE) : Calibrated with standard solutions.
  • Ion Chromatography (IC) : Requires acid digestion (e.g., HNO₃/HClO₄) to liberate fluoride.
  • Combustion Analysis : Ensures complete decomposition at high temperatures. Standard reference materials (SRMs) and method validation via recovery tests are critical .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to achieve phase-pure this compound, and what analytical techniques are critical for confirming phase purity?

  • Parameter Optimization : Adjust stoichiometry (e.g., excess BaF₂ to compensate for volatility), heating rates (<5°C/min), and dwell times (12–24 hours).
  • Phase Purity Validation : Use Rietveld refinement of XRD data to quantify impurity phases (<2% threshold). Thermogravimetric analysis (TGA) monitors thermal stability during synthesis .

Q. How can discrepancies in reported magnetic properties of this compound be systematically addressed?

Contradictions often arise from sample purity or measurement conditions. A robust approach includes:

  • SQUID Magnetometry : Measure magnetization curves at 2–300 K to identify ordering temperatures.
  • Neutron Diffraction : Resolve magnetic structures (e.g., antiferromagnetic vs. ferromagnetic ordering).
  • Batch Consistency Checks : Synthesize multiple samples under identical conditions to isolate experimental variability .

Q. What strategies are recommended for resolving contradictions between computational models and experimental data in this compound studies?

  • Hybrid DFT Calculations : Incorporate spin-orbit coupling and Hubbard U corrections for Co 3d electrons.
  • Molecular Dynamics (MD) Simulations : Model fluoride ion mobility under thermal stress.
  • Experimental Validation : Compare predicted vs. observed lattice parameters (via XRD) and bandgaps (via UV-Vis). Iterative refinement of computational parameters is essential .

Methodological Considerations

  • Data Reproducibility : Document synthesis parameters (e.g., furnace atmosphere, precursor purity) and share raw data (XRD patterns, spectral datasets) in supplementary materials .
  • Contradiction Analysis : Use statistical tools (e.g., chi-squared tests) to evaluate significance of data deviations and report confidence intervals for key measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.